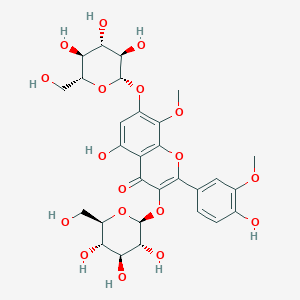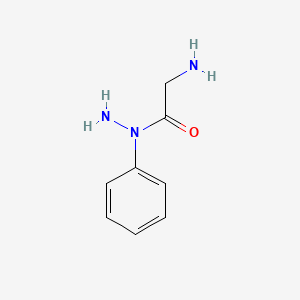
Me-Tet-PEG9-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tet-PEG9-NHS: is a chemical compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains nine units of polyethylene glycol (PEG) and a tetrazine group. This compound is particularly useful in bioconjugation reactions due to its ability to undergo a specific inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Me-Tet-PEG9-NHS involves the conjugation of a tetrazine group with a polyethylene glycol chain, followed by the activation of the terminal carboxyl group with N-hydroxysuccinimide (NHS). The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the final product. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Inverse Electron Demand Diels-Alder Reaction: Me-Tet-PEG9-NHS undergoes a specific inverse electron demand Diels-Alder reaction with compounds containing TCO groups
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Tetrazine and TCO Groups: For the Diels-Alder reaction.
Primary Amines: For amide bond formation.
Major Products
Bioconjugates: Formed through the Diels-Alder reaction.
Amide-Linked Compounds: Resulting from the reaction with primary amines.
Scientific Research Applications
Chemistry
Bioconjugation: Used to link biomolecules in a site-specific manner
Biology
Protein Labeling: Facilitates the labeling of proteins for imaging and tracking
Medicine
Antibody-Drug Conjugates: Used in the development of targeted cancer therapies
Industry
Diagnostic Tools: Employed in the creation of diagnostic assays and tools
Mechanism of Action
Me-Tet-PEG9-NHS exerts its effects through the inverse electron demand Diels-Alder reaction, where the tetrazine group reacts with TCO groups to form a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG4-NHS: Contains a shorter PEG chain.
Tetrazine-PEG12-NHS: Contains a longer PEG chain.
Uniqueness: : Me-Tet-PEG9-NHS is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and stability. This makes it particularly suitable for a wide range of bioconjugation applications .
Properties
Molecular Formula |
C36H54N6O14 |
|---|---|
Molecular Weight |
794.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H54N6O14/c1-29-38-40-36(41-39-29)31-4-2-30(3-5-31)28-37-32(43)8-10-47-12-14-49-16-18-51-20-22-53-24-26-55-27-25-54-23-21-52-19-17-50-15-13-48-11-9-35(46)56-42-33(44)6-7-34(42)45/h2-5H,6-28H2,1H3,(H,37,43) |
InChI Key |
MESSTSPLSVJMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)




![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)



![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)

![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
